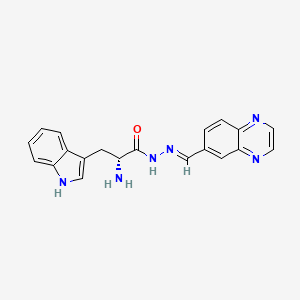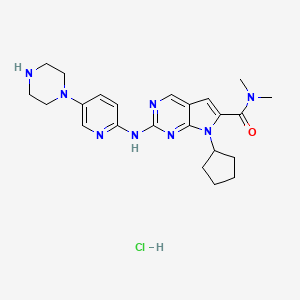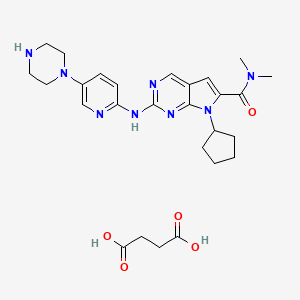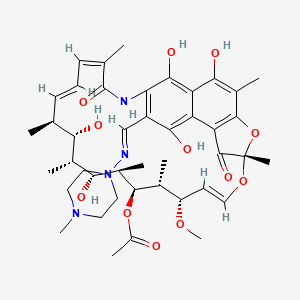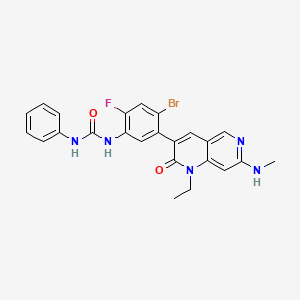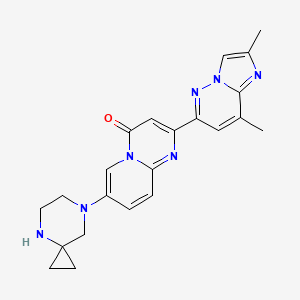
ロラピタント塩酸塩
説明
Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist . It is used in combination with other antiemetics for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy . Unlike other available NK-1 receptor antagonists, rolapitant does not interact with Cytochrome P450 enzyme CYP3A4 .
Molecular Structure Analysis
Rolapitant has a molecular formula of C25H26F6N2O2 and an average molecular weight of 500.485 . It is a small molecule . The structure of Rolapitant is complex with multiple functional groups .
Chemical Reactions Analysis
Rolapitant is slowly metabolized and eliminated with a mean half-life of 186 hours . It is primarily metabolized by Cytochrome P450 enzyme 3A4 (CYP3A4) to its major active and circulating metabolite M19 .
Physical And Chemical Properties Analysis
Rolapitant is a white to off-white, slightly hygroscopic crystalline powder . Its maximum solubility in aqueous solutions is at pH 2–4 .
科学的研究の応用
化学療法誘発性悪心・嘔吐(CINV)の予防
ロラピタント塩酸塩は、強力で高選択的な、長時間のニューロキニン-1(NK-1)受容体拮抗薬です {svg_1}. 成人における遅発性化学療法誘発性悪心・嘔吐(CINV)の予防に承認されています {svg_2}. 無作為化第III相試験では、ロラピタント180 mgの単回経口投与は、プラセボと比較して遅発性CINVの予防に有効でした {svg_3}.
肺癌の治療
ロラピタントは、デユビキチン化酵素OTUD3を標的にすることで肺癌を治療することが明らかになっています {svg_4}. OTUD3のデユビキチン化活性を阻害することで、肺癌細胞の増殖を阻害します {svg_5}.
小胞体(ER)ストレスの誘発
ロラピタントは、OTUD3-GRP78軸を直接標的にすることで、小胞体(ER)ストレスを誘発します {svg_6}. これにより、細胞表面におけるデスレセプター5(DR5)の発現が上昇し、TRAIL誘発アポトーシスが促進されます {svg_7}.
肺癌細胞のTRAIL誘発アポトーシスに対する感作
ロラピタントは、DR5の細胞表面発現を上昇させることで肺癌細胞のアポトーシスを促進し、TRAIL誘発アポトーシスを強化します {svg_8}. これにより、肺癌細胞はTRAIL誘発アポトーシスに対してより感受性が高くなります {svg_9}.
肺癌異種移植片の抑制
in vivoアッセイでは、ロラピタントは、免疫不全マウスにおける適切な用量で肺癌異種移植片の増殖を抑制することが示されており、明らかな毒性は認められませんでした {svg_10}.
潜在的な奇形発生の可能性
ロラピタントを高用量で投与すると、発達したニワトリ胚において、解剖学的奇形や骨格異常などの奇形発生効果が生じることが判明しています {svg_11}. これは、ヒトにおいても同様の効果が発生する可能性を示唆しています {svg_12}.
作用機序
Target of Action
Rolapitant hydrochloride is a potent, highly selective, long-acting antagonist of the Neurokinin-1 (NK-1) receptor . The NK-1 receptors are primarily located in the gut and central nervous system . They play a crucial role in mediating nausea and vomiting, particularly those induced by chemotherapy .
Mode of Action
Rolapitant hydrochloride works by blocking Substance P , a natural ligand, from interacting with NK-1 receptors . Substance P is released in the gut following chemotherapy administration . By preventing this interaction, rolapitant effectively inhibits the activation of NK-1 receptors, thereby preventing chemotherapy-induced nausea and vomiting (CINV) .
Biochemical Pathways
The primary biochemical pathway affected by rolapitant involves the interaction between Substance P and the NK-1 receptors . When chemotherapy is administered, Substance P is released in the gut. Under normal circumstances, Substance P would bind to and activate NK-1 receptors, leading to nausea and vomiting. Rolapitant prevents this by competitively binding to nk-1 receptors, thereby blocking the action of substance p .
Pharmacokinetics
Rolapitant has a large apparent volume of distribution, indicating that it is widely distributed into body tissues . It is slowly metabolized and eliminated with a mean half-life of 186 hours . The major metabolite of rolapitant, C4-pyrrolidinyl hydroxylated rolapitant or M19, accounts for approximately 50% of rolapitant exposure in plasma . Total radioactivity recovered in urine accounted for 14.2% of the dose, compared to 72.7% recovery in feces .
Result of Action
The molecular and cellular effects of rolapitant’s action primarily involve the prevention of delayed CINV . By blocking the interaction between Substance P and NK-1 receptors, rolapitant prevents the activation of these receptors in the gut and central nervous system . This effectively inhibits the physiological response of nausea and vomiting that would typically follow chemotherapy administration .
Action Environment
The action, efficacy, and stability of rolapitant can be influenced by various environmental factors. For instance, the presence of other medications can impact the effectiveness of rolapitant. . Furthermore, the timing of rolapitant administration relative to chemotherapy can also affect its efficacy. It is typically administered 1-2 hours before chemotherapy to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy .
将来の方向性
Rolapitant received its first global approval in the USA on 2 September 2015 for use in combination with other antiemetic agents in adults for the prevention of delayed nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy . An intravenous formulation of rolapitant is under clinical development in the USA . Rolapitant is also in late-stage development for CINV in Europe .
特性
IUPAC Name |
(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2/t16-,22-,23-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQWMYVDLCUBQX-WVZIYJGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClF6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238570 | |
| Record name | Rolapitant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914462-92-3 | |
| Record name | 1,7-Diazaspiro[4.5]decan-2-one, 8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-, hydrochloride, hydrate (1:1:1), (5S,8S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914462-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rolapitant hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914462923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rolapitant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70238570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROLAPITANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57O5S1QSAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




